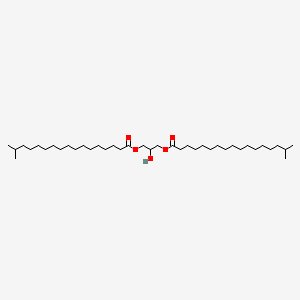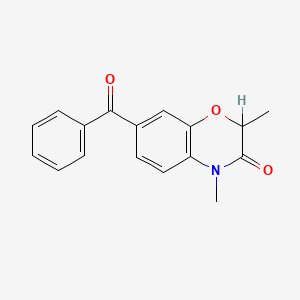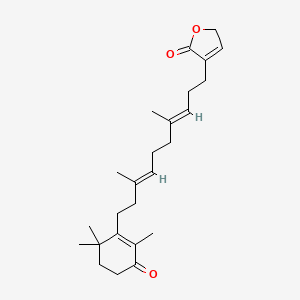
Isodehydroluffariellolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodehydroluffariellolide is a bioactive sesterterpene compound isolated from marine sponges, particularly from the genus Hyrtios . This compound has garnered significant interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isodehydroluffariellolide typically involves the extraction from marine sponges. The process includes the fractionation of the dichloromethane extract of the sponge Hyrtios erectus . The isolation process employs various chromatographic techniques to purify the compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from marine sponges, which limits its availability and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Isodehydroluffariellolide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.
Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its bioactive properties make it a candidate for use in the development of new pharmaceuticals and other bioactive products.
Mecanismo De Acción
The mechanism of action of isodehydroluffariellolide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Isodehydroluffariellolide is structurally similar to other sesterterpenes isolated from marine sponges, such as homofascaplysin A and fascaplysin . it is unique in its specific structural features and biological activities. The comparison with similar compounds highlights its potential as a unique bioactive molecule with distinct properties.
List of Similar Compounds
- Homofascaplysin A
- Fascaplysin
- Other sesterterpenes from the genus Hyrtios
Propiedades
Número CAS |
132911-45-6 |
|---|---|
Fórmula molecular |
C25H36O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
4-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)deca-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O3/c1-18(10-7-11-21-15-17-28-24(21)27)8-6-9-19(2)12-13-22-20(3)23(26)14-16-25(22,4)5/h9-10,15H,6-8,11-14,16-17H2,1-5H3/b18-10+,19-9+ |
Clave InChI |
PRRMUPFGQLWFJH-IWJUANJQSA-N |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C)CC/C(=C/CC/C(=C/CCC2=CCOC2=O)/C)/C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)CCC(=CCCC(=CCCC2=CCOC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


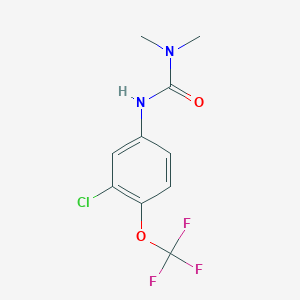
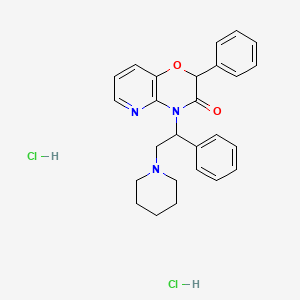
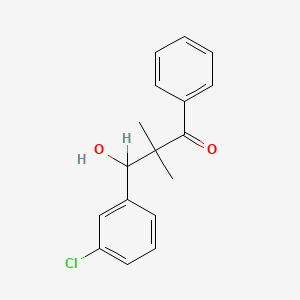
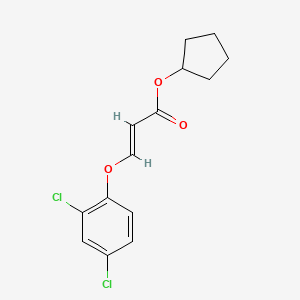
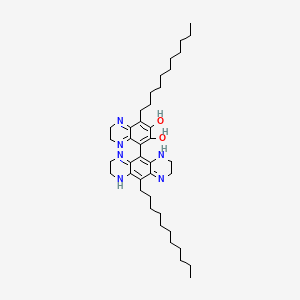
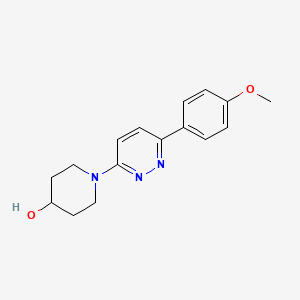
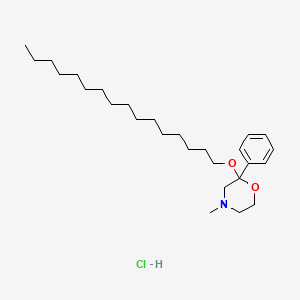
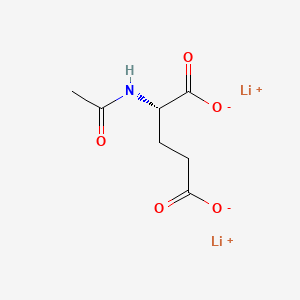
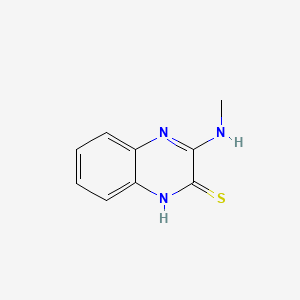
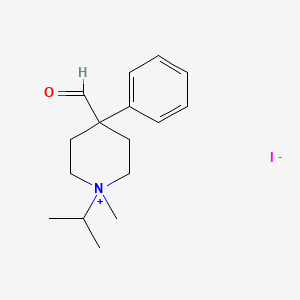
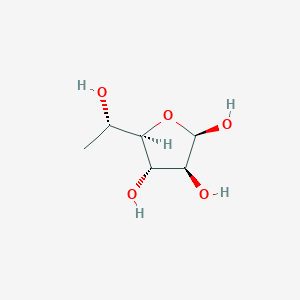
![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)
